3-methyl-1-phenyl-1H-indazole
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Overview
Description
3-methyl-1-phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with hydrazine derivatives under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-indazole undergoes various chemical reactions, including:
Electrophilic substitution: Reactions such as halogenation, nitration, and sulfonation.
Nucleophilic substitution: Reactions involving the replacement of a leaving group by a nucleophile.
Oxidation and reduction: Reactions that involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Nitration: Uses nitric acid and sulfuric acid as reagents.
Sulfonation: Involves the use of sulfuric acid or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indazole derivatives, while nitration can produce nitro-indazole compounds .
Scientific Research Applications
3-methyl-1-phenyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound of the indazole family.
2H-indazole: A tautomeric form of indazole.
3-phenyl-1H-indazole: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
3-methyl-1-phenyl-1H-indazole is unique due to the presence of both a methyl group at the 3-position and a phenyl group at the 1-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives .
Properties
CAS No. |
1575-29-7 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-methyl-1-phenylindazole |
InChI |
InChI=1S/C14H12N2/c1-11-13-9-5-6-10-14(13)16(15-11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
HFZUNQHPBDQQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C3=CC=CC=C3 |
Purity |
0 |
Origin of Product |
United States |
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